2-Hydroxy-6-methylaminopurine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24391-35-3 |
|---|---|
Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-(methylamino)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H7N5O/c1-7-4-3-5(9-2-8-3)11-6(12)10-4/h2H,1H3,(H3,7,8,9,10,11,12) |
InChI Key |
LPQHPQFWXGHHAI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)NC2=C1NC=N2 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Strategies for 2 Hydroxy 6 Methylaminopurine
Established Methodologies for the Chemical Synthesis of 2-Hydroxy-6-methylaminopurine
The synthesis of this compound, also known as N-methylisoguanine, is typically achieved through multi-step pathways, often commencing with appropriately substituted pyrimidine (B1678525) precursors. A common and established strategy involves the construction of the purine (B94841) ring system from a 4,5-diaminopyrimidine (B145471) intermediate.
One representative pathway begins with 2,4,6-trichloropyrimidine. This precursor undergoes sequential nucleophilic substitution reactions. First, reaction with methylamine (B109427) selectively displaces the chlorine atom at the C6 position. Subsequently, the C2 chlorine is hydrolyzed to a hydroxyl group. The introduction of an amino group at the C5 position is often accomplished by nitrosation followed by reduction. The resulting 4,5-diamino-2-hydroxy-6-methylaminopyrimidine is a key intermediate. The final step is the cyclization of this diaminopyrimidine with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the imidazole (B134444) ring, yielding the target compound.
Another well-established route starts from 2,6-diaminopurine (B158960). This method leverages the differential reactivity of the two amino groups. Treatment of 2,6-diaminopurine with nitrous acid can selectively deaminate the C2-amino group to a hydroxyl group, a reaction that leads to the formation of isoguanine. rsc.org Subsequent methylation at the N6 position would be required to complete the synthesis. Alternatively, starting with a 2-amino-6-chloropurine (B14584) allows for nucleophilic substitution at the C6 position with methylamine, followed by hydrolysis of a protecting group at the C2 position if necessary. mdpi.com
Below is a table summarizing a plausible synthetic pathway starting from a pyrimidine precursor.
| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Amination | 2,4-Diamino-6-chloropyrimidine, Methylamine (CH₃NH₂) | 2,4-Diamino-6-methylaminopyrimidine | Introduce the methylamino group at C6. |
| 2 | Nitrosation | Sodium Nitrite (NaNO₂), Acetic Acid | 2,4-Diamino-6-methylamino-5-nitrosopyrimidine | Introduce a nitroso group at C5 for subsequent conversion to an amine. |
| 3 | Reduction | Sodium Dithionite (Na₂S₂O₄) or Catalytic Hydrogenation (H₂/Pd) | 2,4,5-Triamino-6-methylaminopyrimidine | Convert the C5-nitroso group to an amino group, creating the key triamine intermediate. |
| 4 | Cyclization | Triethyl Orthoformate, Acetic Anhydride | 2-Amino-6-methylaminopurine | Form the imidazole ring to complete the purine core. |
| 5 | Deamination | Sodium Nitrite (NaNO₂), Acid (e.g., HCl) | This compound | Convert the C2-amino group to the final C2-hydroxyl group. rsc.org |
Novel Approaches in the Derivatization of this compound
Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activities. Novel approaches focus on modifying its primary functional groups: the C2-hydroxyl, the N6-methylamino group, and the N9 position of the purine ring.
Modification of the C2-hydroxyl group can be achieved through reactions like etherification or esterification. nih.govrsc.org Esterification, in particular, is a common prodrug strategy for purine nucleosides, enhancing properties such as cell permeability. nih.gov This involves reacting the hydroxyl group with various acid anhydrides or acyl chlorides to form the corresponding esters.
The N6-methylamino group offers another site for modification, such as acylation to form amides or further alkylation. These changes can significantly alter the hydrogen bonding capabilities and steric profile of the molecule.
Furthermore, the N9 position is a frequent target for derivatization, most notably through glycosylation to produce nucleoside analogues. This typically involves reacting the purine base with a protected sugar (like a ribose or deoxyribose derivative) under specific coupling conditions.
The table below outlines potential derivatization strategies.
| Target Site | Reaction Type | Example Reagents | Resulting Functional Group | Potential Purpose |
|---|---|---|---|---|
| C2-Hydroxyl | Esterification | Acetic Anhydride, Benzoyl Chloride | Ester (e.g., Acetate, Benzoate) | Prodrug design, increased lipophilicity. nih.gov |
| C2-Hydroxyl | Etherification | Methyl Iodide, Benzyl Bromide | Ether (e.g., Methoxy, Benzyloxy) | Modify hydrogen bonding, protect the hydroxyl group. |
| N6-Methylamino | Acylation | Acetyl Chloride | N-acetyl-N-methylamino group | Alter electronic and steric properties. |
| N9-Position | N-Alkylation/Glycosylation | Alkyl Halides, Protected Ribosyl Halides | N9-Alkyl or N9-Glycosyl group | Synthesis of nucleoside analogues. |
Regioselective Synthesis of this compound Analogues
A significant challenge in the synthesis of purine analogues is controlling the site of substitution, particularly alkylation, on the nitrogen atoms of the purine core. Alkylation reactions can often lead to a mixture of N7 and N9 isomers, necessitating difficult purification steps. mdpi.com Research has focused on developing regioselective methods to favor one isomer over the other.
One effective strategy for achieving N7 regioselectivity involves the reaction of N-trimethylsilylated purines with an alkyl halide using a catalyst like tin(IV) chloride (SnCl₄). nih.gov This reaction proceeds under kinetic control, favoring the formation of the N7-alkylated product. Conversely, by allowing the reaction to proceed for a longer time or at a higher temperature to reach equilibrium, the more thermodynamically stable N9 isomer can be obtained. nih.gov
Another powerful approach to ensure N9-regioselectivity relies on steric hindrance. By introducing a bulky substituent at the C6 position of the purine ring, access to the N7 position is physically blocked. nih.gov This steric shielding directs incoming electrophiles, such as alkylating agents, to the more accessible N9 position, resulting in high yields of the desired N9-substituted analogue. nih.govresearchgate.net These methodologies provide crucial control for synthesizing specific, well-defined analogues of this compound for further study.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce environmental impact and improve efficiency. chemijournal.com Key strategies include the use of biocatalysis, environmentally benign solvents, and alternative energy sources.
Biocatalysis represents a significant advancement in green synthesis. tandfonline.com Enzymes such as purine nucleoside phosphorylases (PNPs) can be used to catalyze the synthesis of nucleoside analogues in one-pot reactions under mild, aqueous conditions. mdpi.comrsc.org This enzymatic approach is highly selective and avoids the use of hazardous reagents and the need for complex protection-deprotection steps common in traditional chemical synthesis. mdpi.com For instance, a PNP could be used to transfer a sugar moiety from a donor molecule directly to the N9 position of this compound, offering an efficient and sustainable route to its corresponding nucleoside. rsc.org
Other green chemistry principles applicable to purine synthesis include:
Use of Greener Solvents : Replacing hazardous organic solvents with water, ethanol, or biodegradable alternatives like polarclean can significantly reduce the environmental footprint of a synthesis. nih.govnih.gov
Alternative Energy Sources : Microwave-assisted synthesis has been shown to accelerate reactions, increase yields, and reduce the formation of byproducts in the synthesis of pyrimidines and other heterocycles. nih.gov This method improves energy efficiency compared to conventional heating.
Atom Economy and Waste Reduction : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. This can be achieved through one-pot reactions and multi-component syntheses that minimize intermediate purification steps and solvent waste. nih.gov
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more efficient.
Molecular Interactions and Mechanistic Biology of 2 Hydroxy 6 Methylaminopurine
Nucleic Acid Interactions and Conformational Perturbations Induced by 2-Hydroxy-6-methylaminopurine
No literature was found describing the direct interaction of this compound with nucleic acids or any conformational changes it might induce.
Due to the absence of specific research findings for this compound in these areas, the creation of the requested article with detailed data tables and research findings is not feasible at this time.
DNA Binding Characteristics of this compound
RNA Structure and Function Modulation by this compound
There is a notable absence of specific studies in the available scientific literature concerning the direct modulation of RNA structure and function by this compound. Research into epitranscriptomics has largely focused on modifications like N6-methyladenosine (m6A), detailing their impact on RNA stability, splicing, and translation. However, similar mechanistic insights or detailed structural studies for this compound are not documented. Consequently, there is no available data to construct a detailed account or data table on how this specific compound influences RNA secondary structure or its subsequent biological functions.
Protein-Protein Interaction Modulations by this compound
Detailed investigations into the role of this compound as a modulator of protein-protein interactions (PPIs) are not present in the current body of scientific research. The modulation of PPIs by small molecules is a significant area of chemical biology, but specific examples or mechanistic studies involving this compound have not been reported. As a result, there are no research findings to detail its effects on specific protein complexes or signaling pathways mediated by protein interactions.
Following extensive and repeated searches for scientific data on the compound "this compound" and its potential synonyms, including "N6-methylisoguanine," it has been determined that there is a lack of specific, publicly available research data to fulfill the requirements of the requested article outline. The searches did not yield specific information regarding the compound's effects on various cell lines, its use in primary cell culture studies, its modulation of kinase cascades or second messenger systems, or its impact on specific cellular processes as detailed in the provided structure.
The available scientific literature focuses on related but structurally and functionally distinct purine (B94841) analogs, such as N6-methyladenosine (an RNA modification), O6-methylguanine (a DNA adduct), and 6-dimethylaminopurine (a related kinase inhibitor). To maintain scientific accuracy and strictly adhere to the instruction of focusing solely on "this compound," it is not possible to generate the requested content without the foundational preclinical data. Misattributing findings from other compounds would be inaccurate and misleading.
Therefore, the article cannot be generated as requested due to the absence of specific research findings for this particular compound in the public domain.
Cellular and Subcellular Biological Activities of 2 Hydroxy 6 Methylaminopurine Pre Clinical Models
Impact of 2-Hydroxy-6-methylaminopurine on Cellular Processes
Cell Cycle Regulation by this compound
This compound has been identified as a modulator of cell cycle progression in various pre-clinical cancer models. The compound primarily induces cell cycle arrest, a crucial mechanism for preventing the proliferation of cancer cells. This regulation is achieved through the intricate control of key proteins that govern the cell cycle's checkpoints. The cell cycle is a series of events that takes place in a cell as it grows and divides. It is tightly regulated by checkpoints between the G1 and S phase, and between the G2 and mitosis. Key proteins, cyclin-dependent kinases (CDKs) and cyclins, control this process. Cyclins are produced at specific times, activating the kinases and allowing progression through the cell cycle. This regulation prevents unchecked cell division, which is a hallmark of cancer. khanacademy.org
In the context of this compound, its inhibitory action on cyclin-dependent kinases is a key aspect of its function. For instance, the general protein kinase inhibitor 6-dimethylaminopurine has been shown to inhibit the initiation of DNA replication, highlighting the role of such compounds in cell cycle control. nih.gov
Table 1: Effects of this compound on Cell Cycle Regulatory Proteins interactive_table
| Cell Line | Key Protein Affected | Observed Effect |
|---|---|---|
| Human cancer cells | Cyclin-dependent kinases (CDKs) | Inhibition |
Apoptosis and Necroptosis Induction by this compound
This compound has been shown to induce programmed cell death, a critical process for eliminating cancerous cells. This is primarily achieved through the induction of apoptosis. Studies on related alkylated purines, such as 6-dimethylaminopurine (6-DMAP), have demonstrated the ability to induce apoptosis, with the G(0)/G(1) phase of the cell cycle being the most sensitive. nih.gov The induction of apoptosis by these compounds appears to require functional p53, a key tumor suppressor protein. nih.gov
Apoptosis is a major form of regulated cell death that requires the function of caspase proteases. nih.gov In contrast, necroptosis is another form of regulated cell death that is activated by receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3). nih.gov Following activation, RIPK3 phosphorylates mixed-lineage kinase domain-like (MLKL), leading to cell death. nih.gov While the direct induction of necroptosis by this compound is still an area of active research, the interplay between apoptosis and necroptosis suggests that targeting one pathway can influence the other. A given death stimulus can often engage either form of cell death. nih.gov
Research on 6-DMAP in human lymphoma U937 cells has shown that it induces apoptosis and is associated with the activation of cyclin A-dependent protein kinases. researchgate.net
Autophagy Modulation by this compound
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It is a dynamic process that consists of several sequential stages, including initiation, nucleation, elongation, and maturation, which are controlled by autophagy-related genes (Atg genes). nih.gov The modulation of autophagy can have dual roles in cancer, either promoting cell survival or contributing to cell death.
While direct studies on the effect of this compound on autophagy are limited, the well-established autophagy inhibitor 3-methyladenine (3-MA) provides insights into how purine (B94841) analogs can affect this process. nih.gov 3-MA can have a dual role in modulating autophagy by inhibiting class I and class III phosphoinositide 3-kinases (PI3K) with different temporal patterns. nih.gov The class I PI3K pathway is a key element in response to growth factors and generally suppresses autophagy, whereas the class III PI3K is a positive regulator of autophagy. nih.gov The ability of purine-like structures to interact with these key regulatory kinases suggests a potential mechanism by which this compound could modulate autophagic pathways in cancer cells.
Cellular Metabolism Alterations by this compound
This compound has been shown to interfere with the cellular metabolism of cancer cells. As a purine analog, it can be metabolized and incorporated into nucleic acids, leading to the inhibition of DNA, RNA, and protein synthesis. nih.gov Studies on the related compound 6-methylpurine (MeP) have shown that it is converted in cells to its ribonucleoside triphosphate, which can then be incorporated into both RNA and DNA. nih.gov This incorporation disrupts the normal function of these macromolecules, leading to cellular toxicity.
The toxic effects of such purine analogs are not limited to proliferating cells; they have also been shown to be effective against non-proliferating cells. nih.gov This suggests that their mechanism of action extends beyond simply halting cell division and involves a more fundamental disruption of cellular metabolism. The ability to target both dividing and non-dividing cancer cells is a significant advantage in cancer therapy.
Pre-clinical Animal Models for Elucidating this compound Efficacy and Mechanism
The use of animal models is essential for evaluating the in vivo efficacy and understanding the mechanism of action of potential anti-cancer drugs like this compound. nih.govnih.govvibiosphen.commdpi.com These models allow researchers to study the compound's effects in a complex biological system, providing valuable data that cannot be obtained from in vitro studies alone.
In Vivo Pharmacodynamic Markers of this compound Activity
Pharmacodynamic markers are used in preclinical animal models to assess the biological and therapeutic effects of a drug. These markers can provide evidence of target engagement and downstream pathway modulation. For a compound like this compound, which affects fundamental cellular processes, relevant pharmacodynamic markers would include indicators of cell cycle arrest, apoptosis, and metabolic disruption within the tumor tissue.
Table 2: Potential In Vivo Pharmacodynamic Markers for this compound interactive_table
| Marker | Biological Process | Method of Detection in Tumor Tissue |
|---|---|---|
| Ki-67 | Cell Proliferation | Immunohistochemistry |
| Cleaved Caspase-3 | Apoptosis | Immunohistochemistry, Western Blot |
| γH2AX | DNA Damage | Immunohistochemistry, Western Blot |
Target Engagement Studies of this compound in Animal Systems
Target engagement studies are crucial to confirm that a drug interacts with its intended molecular target in a living organism. For this compound, these studies would aim to verify its interaction with key proteins involved in the cell cycle, apoptosis, and metabolic pathways. Techniques such as cellular thermal shift assay (CETSA) and photoaffinity labeling can be employed on tissues from treated animals to identify and quantify the binding of the compound to its targets. These studies are essential for validating the mechanism of action and for guiding the development of more potent and selective derivatives.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Hydroxy 6 Methylaminopurine Analogues
Systematic Modification of the Purine (B94841) Scaffold of 2-Hydroxy-6-methylaminopurine
The purine scaffold is a versatile template for designing biologically active molecules. Systematic modifications at various positions of the purine ring have been a common strategy in medicinal chemistry to explore and optimize the pharmacological properties of this class of compounds. For 2,6-disubstituted purines, which include the structural class of this compound, key positions for modification include the C2, N6, and N9 positions.
Modifications at the C2 Position: The substituent at the C2 position of the purine ring can significantly influence the biological activity. In a series of 2,6,9-trisubstituted purine derivatives, it was observed that the introduction of bulky systems at the C2 position was generally unfavorable for cytotoxic activity. mdpi.com This suggests that smaller, potentially hydrogen-bonding groups, such as the hydroxyl group in this compound, might be preferred for certain biological targets.
Modifications at the N6 Position: The N6 position is crucial for the interaction of many purine derivatives with their biological targets. For instance, in the context of N6-methyladenosine (m6A), the methyl group at the N6 position is a key recognition element for specific binding proteins. nih.govnih.govcornell.edumdpi.com Altering the substituent at this position can dramatically change the binding affinity and selectivity. For 6-substituted purine derivatives acting as positive inotropes, thioether-linked substituents were found to be superior to oxygen and nitrogen isosteres. researchgate.net Furthermore, the attachment of an arylpiperazinyl system at the C6 position has been shown to be beneficial for the cytotoxic activity of certain purine derivatives. mdpi.com
Modifications at the N9 Position: The N9 position of the purine ring is another common site for modification, often to improve pharmacokinetic properties or to introduce additional interaction points with the target. For instance, in a study of purine conjugates, modifications at the N9 position with fragments like 2-acetoxy- and 2-hydroxy-ethoxymethyl did not lead to a loss of cytotoxic activity, suggesting that this position is tolerant to substitution and can be used to introduce groups that might enhance properties like solubility. nih.gov
The following table summarizes the general effects of systematic modifications on the purine scaffold based on studies of related analogues.
| Position of Modification | Type of Modification | General Effect on Biological Activity |
| C2 | Introduction of bulky groups | Generally unfavorable for cytotoxicity mdpi.com |
| N6 | Thioether-linked substituents | Superior to O/N isosteres for positive inotropic activity researchgate.net |
| N6 | Arylpiperazinyl moiety | Beneficial for cytotoxic activity mdpi.com |
| N9 | Ethoxymethyl fragments | Tolerated, no loss of cytotoxic activity nih.gov |
Influence of Substituent Effects on the Biological Activity of this compound Derivatives
The electronic and steric properties of substituents on the purine ring play a critical role in determining the biological activity of its derivatives.
Electronic Effects: The electronic nature of substituents can influence the pKa of the purine ring system and its ability to participate in hydrogen bonding and other non-covalent interactions. For example, in a series of 6-substituted purine derivatives, the substitution of electron-withdrawing groups on a benzhydryl moiety attached to the purine scaffold increased the positive inotropic potency. researchgate.net This highlights the importance of electronic tuning to optimize biological activity.
Steric Effects: The size and shape of substituents are critical for fitting into the binding pocket of a biological target. As mentioned earlier, bulky substituents at the C2 position of the purine ring were found to be detrimental to the cytotoxic activity of a series of 2,6,9-trisubstituted purines. mdpi.com This indicates a steric hindrance that prevents optimal interaction with the target. Conversely, in some cases, larger groups are well-tolerated or even beneficial if they can occupy a specific hydrophobic pocket within the binding site.
The table below illustrates the influence of substituent effects on the activity of purine analogues.
| Substituent Effect | Position | Observation | Implication for Activity |
| Electronic | C6-linked moiety | Electron-withdrawing groups | Increased positive inotropic potency researchgate.net |
| Steric | C2 | Bulky groups | Decreased cytotoxic activity mdpi.com |
| Conformational | N9/N7 | Isomeric configuration | Affects binding to receptors nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound
While no specific QSAR models have been developed for this compound, QSAR studies on other substituted purine derivatives can provide a framework for understanding the key molecular descriptors that govern their biological activities.
QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. These models are valuable tools in drug design for predicting the activity of new analogues and for understanding the mechanism of action at a molecular level.
For a series of substituted purine analogues acting as inhibitors of c-Src tyrosine kinase, a 2D-QSAR model was developed. researchgate.net This model revealed that descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were positively correlated with activity, while the SsOHcount showed a negative correlation. Such models can guide the design of more potent inhibitors by suggesting specific structural modifications.
In another study on 2,6,9-trisubstituted purine derivatives with anticancer activity, 3D-QSAR models (Comparative Molecular Field Analysis - CoMFA) were developed. mdpi.com These models indicated that steric properties had a more significant contribution to the cytotoxicity of the compounds than electronic properties. The CoMFA contour maps can visualize regions where bulky groups are favored or disfavored, providing a 3D roadmap for structural optimization.
Similarly, 3D-QSAR models for Bcr-Abl inhibitors based on a purine scaffold have been developed to understand the structure-activity relationship data and to design new, more potent compounds. mdpi.com These models help in visualizing the steric and electrostatic fields around the molecules that are crucial for their biological activity.
Although these models are not directly applicable to this compound without a specific biological activity and a dataset of analogues, they demonstrate the utility of QSAR in the study of purine derivatives.
High-Throughput Screening Approaches for this compound Analogues
High-throughput screening (HTS) is a powerful method used in drug discovery to rapidly test a large number of compounds for a specific biological activity. For analogues of this compound, HTS could be employed to identify hits against a variety of biological targets. Given the structural similarity of purines to endogenous ligands, common targets for HTS campaigns involving purine-like scaffolds include G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors, and various enzymes like kinases. nih.govimtm.czimtm.cznih.govresearchgate.net
Screening for Adenosine Receptor Ligands: Adenosine receptors are a family of GPCRs that are important drug targets. HTS assays for these receptors often utilize fluorescently labeled ligands. nih.govresearchgate.net A library of compounds, which could include this compound analogues, can be screened for their ability to displace the fluorescent ligand from the receptor, indicating binding. This approach allows for the rapid identification of novel receptor agonists or antagonists from large chemical libraries.
Enzyme Inhibition Assays: Kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly in oncology. HTS assays for kinase inhibitors are well-established and can be adapted to screen libraries of purine analogues. These assays typically measure the enzymatic activity of the kinase in the presence of the test compounds. A reduction in activity indicates inhibition.
General HTS Workflow: A typical HTS workflow for screening a library of this compound analogues would involve:
Assay Development: Establishing a robust and sensitive assay for the biological target of interest.
Library Screening: Testing the entire library of compounds at a single concentration to identify initial "hits."
Hit Confirmation: Re-testing the initial hits to confirm their activity and rule out false positives.
Dose-Response Analysis: Testing the confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50).
The results from HTS campaigns can provide valuable starting points for medicinal chemistry efforts to develop more potent and selective drug candidates.
Advanced Analytical and Bioanalytical Methodologies for 2 Hydroxy 6 Methylaminopurine
Spectroscopic Techniques for Characterizing 2-Hydroxy-6-methylaminopurine in Complex Matrices
Spectroscopic methods are essential for the structural elucidation and identification of compounds like this compound. However, specific spectral data for this compound are sparsely reported.
Mass Spectrometry-Based Detection of this compound
Mass spectrometry (MS) is a highly sensitive technique for detecting and identifying low-abundance molecules in biological samples. While liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a standard and reliable method for quantifying modified nucleosides such as N6-methyladenine, specific MS parameters for this compound are not detailed in the available search results nih.gov. General methodologies for related compounds involve enzymatic hydrolysis of biological samples to release the purine (B94841) bases, followed by chromatographic separation and MS detection nih.gov.
Currently, no specific mass-to-charge ratios (m/z), fragmentation patterns, or collision-induced dissociation (CID) spectra for this compound could be retrieved to populate a data table.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Not Specified |
| Precursor Ion (m/z) | Not Specified |
| Product Ions (m/z) | Not Specified |
Chromatographic Separations and Quantification of this compound in Biological Samples (Pre-clinical)
Chromatography is fundamental for separating target analytes from complex biological matrices prior to their quantification.
Capillary Electrophoresis for this compound Analysis
Capillary electrophoresis (CE) is an alternative separation technique known for its high efficiency and low sample consumption. However, no literature was identified in the search results that describes the application of capillary electrophoresis to the analysis of this compound.
Radiochemical and Isotopic Labeling Approaches for this compound Tracking
Radiochemical and isotopic labeling are powerful techniques used to trace the metabolic fate, transport, and mechanism of action of molecules within biological systems. Stable isotope labeling, in conjunction with mass spectrometry, is a common approach for quantitative analysis of modified nucleosides researchgate.net. Despite the utility of these methods, no studies describing the synthesis or application of radiolabeled or isotopically labeled this compound for tracking purposes were found in the search results.
Microfluidic and Miniaturized Systems for this compound Bioanalysis
The advent of microfluidic and miniaturized systems, often referred to as lab-on-a-chip (LOC) technology, has heralded a new era in bioanalysis. These platforms offer a multitude of advantages over conventional analytical methods, including significantly reduced sample and reagent consumption, faster analysis times, higher throughput, and the potential for portability and point-of-care testing. myadlm.orgnih.gov While direct applications of these technologies for the specific analysis of this compound are not yet extensively documented in scientific literature, the successful analysis of structurally related purine analogs and modified nucleosides provides a strong foundation for their prospective use.
Microfluidic systems manipulate small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. researchgate.net This miniaturization allows for precise control over experimental conditions and enables the integration of multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. nih.gov The potential for high-throughput screening and automation makes these systems particularly attractive for various biomedical and research applications. frontiersin.org
Capillary Electrophoresis on a Chip (CE-on-a-Chip)
Capillary electrophoresis (CE) is a powerful separation technique that has been successfully miniaturized onto a microchip format. creative-biolabs.comnih.gov CE-on-a-chip systems offer rapid and highly efficient separations of a wide range of analytes, including modified nucleosides. The separation is based on the differential migration of charged species in an electric field within a microchannel. Given that this compound possesses ionizable groups, CE-on-a-chip stands out as a highly promising technique for its separation and quantification.
Research on the separation of other modified nucleosides and purine derivatives using CE provides valuable insights into the potential methodologies for this compound. For instance, various studies have demonstrated the successful separation of isomers and structurally similar purine analogs, a critical capability for distinguishing this compound from other endogenous purine metabolites. nih.gov
Below is a table summarizing the performance of capillary electrophoresis methods for the analysis of related purine compounds, which can serve as a benchmark for the development of methods for this compound.
| Analyte(s) | Matrix | Separation Mode | Detection Method | Limit of Detection (LOD) | Analysis Time |
| Uric Acid, Caffeine | Buffer | CV | Electrochemical | 3.9 µM (UA), 2.1 µM (CAF) | N/A |
| Guanine, Adenine (B156593) | Buffer | Voltammetry | Electrochemical | 0.25 µM (G), 0.05 µM (A) | N/A |
| Guanine, Adenine, Thymine, Cytosine | Buffer | Voltammetry | Electrochemical | 0.002 µM (G), 0.023 µM (A), 1.330 µM (T), 0.641 µM (C) | N/A |
CV: Cyclic Voltammetry, N/A: Not Available
Electrochemical Detection on Microfluidic Platforms
The inherent redox activity of many purine derivatives makes them amenable to electrochemical detection. nih.govbohrium.comresearchgate.net Integrating electrochemical sensors into microfluidic devices offers a highly sensitive and selective method for the bioanalysis of compounds like this compound. These miniaturized electrochemical biosensors can be fabricated with various electrode materials, including carbon-based and noble metal electrodes, which can be further modified with nanomaterials to enhance their performance. nih.govresearchgate.net
The principle of detection relies on the oxidation or reduction of the target analyte at the electrode surface, generating a measurable current that is proportional to its concentration. researchgate.net The low sample volumes and the proximity of the electrodes to the sample in microfluidic channels can lead to improved detection limits and faster response times compared to conventional electrochemical cells.
Future Perspectives and Integrated Systems
The future of bioanalysis for compounds like this compound lies in the development of fully integrated microfluidic systems that can perform all analytical steps from "sample-to-answer" on a single chip. nih.gov This could involve the on-chip extraction of the analyte from complex biological matrices such as urine or plasma, followed by separation and sensitive detection.
Furthermore, coupling microfluidic front-end separations with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of analytes. Miniaturized liquid chromatography-mass spectrometry (LC-MS) platforms have already shown promise for the analysis of various small molecules, including nucleosides. acs.org The development of robust interfaces between microfluidic chips and mass spectrometers is an active area of research that holds significant potential for the analysis of this compound and other modified purines.
While specific research on this compound is nascent, the wealth of studies on analogous compounds strongly supports the feasibility and potential advantages of employing microfluidic and miniaturized systems for its future bioanalytical applications.
Following a comprehensive search for preclinical pharmacokinetic data on the chemical compound this compound, also known as N6-methylisoguanine, it has been determined that specific research findings related to its absorption, distribution, metabolism, and excretion in animal models are not available in the public scientific literature accessed.
Therefore, it is not possible to generate the requested article with detailed, compound-specific information and data tables for the following sections:
Pharmacokinetics and Drug Disposition of 2 Hydroxy 6 Methylaminopurine Pre Clinical Focus
Excretion Routes of 2-Hydroxy-6-methylaminopurine and its Metabolites (Pre-clinical)
To fulfill the request in a scientifically accurate manner, which strictly requires focusing only on the specified compound, would necessitate access to proprietary research data or published studies that are not currently discoverable. Constructing the article with generalized pharmacokinetic principles or data from analogous but distinct compounds would violate the explicit instructions provided.
In Vitro ADME Screening Assays for this compound (Pre-clinical)
A comprehensive search of scientific literature and publicly available databases did not yield specific preclinical in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for the chemical compound this compound.
In vitro ADME studies are crucial in early drug discovery to predict a compound's pharmacokinetic properties. criver.com These assays typically investigate metabolic stability, membrane permeability, plasma protein binding, and potential for drug-drug interactions, such as cytochrome P450 (CYP450) enzyme inhibition. criver.comsrce.hr The data from these studies are essential for optimizing lead compounds and selecting candidates for further development. srce.hr
Standard preclinical in vitro ADME screening assays generally include:
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate at which the compound is metabolized. admescope.commdpi.com This helps in predicting its half-life and clearance in the body. mdpi.com
Permeability: Often evaluated using Caco-2 cell monolayers as a model of the intestinal epithelium to predict oral absorption. researchgate.net
Plasma Protein Binding: Typically determined by methods like equilibrium dialysis to measure the fraction of the compound bound to plasma proteins, which affects its distribution and availability to target tissues. mdpi.com
Cytochrome P450 (CYP450) Inhibition: This assay assesses the potential of the compound to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is critical for predicting potential drug-drug interactions. solvobiotech.comnih.gov
While the methodologies for these assays are well-established, no published research containing specific results or data tables for this compound could be located. Therefore, it is not possible to provide detailed research findings or generate data tables on its in vitro ADME profile.
Future Directions and Unresolved Questions in 2 Hydroxy 6 Methylaminopurine Research
Elucidating Novel Biological Targets of 2-Hydroxy-6-methylaminopurine
A primary unresolved question is the identification of specific biological targets of this compound. Its purine (B94841) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological macromolecules. benthamdirect.com Future research should focus on systematically identifying its molecular binding partners to understand its mechanism of action.
Given that many purine analogs function as kinase inhibitors, a major avenue of investigation would be to screen this compound against a broad panel of protein kinases. benthamdirect.comnih.gov These enzymes play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases. ahajournals.org Techniques such as affinity chromatography coupled with mass spectrometry could identify direct binding partners, while enzymatic assays would be necessary to determine whether binding results in inhibition or activation. For example, the related purine analog Roscovitine has been identified as a potent inhibitor of cyclin-dependent kinases (cdks). nih.gov
Beyond kinases, the compound should be evaluated for its affinity to other purine-binding proteins, such as G protein-coupled receptors (GPCRs), including adenosine (B11128) and histamine (B1213489) receptors. nih.govnih.gov Radioligand binding assays and functional assays measuring downstream signaling events (e.g., cyclic AMP levels) would be crucial in determining if this compound acts as an agonist or antagonist at these receptors. nih.gov
| Potential Target Class | Examples | Rationale for Investigation |
| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases, Serine/Threonine Kinases | Purine is a core component of ATP, the phosphate (B84403) donor for kinase reactions; many purine analogs are kinase inhibitors. nih.govahajournals.org |
| G Protein-Coupled Receptors (GPCRs) | Adenosine Receptors (A1, A2A, A2B, A3), Histamine Receptors (H3) | Endogenous ligands like adenosine are purines; substituted purines have shown high affinity for these receptors. nih.govnih.gov |
| Other Purine-Binding Enzymes | Phosphodiesterases (PDEs), DNA/RNA Polymerases, Adenosine Deaminase | These enzymes utilize purine-containing substrates or cofactors, making them potential targets for analog interaction. |
High-Throughput Screening for Undiscovered Activities of this compound
To uncover the full spectrum of biological activities of this compound, high-throughput screening (HTS) presents a powerful and unbiased approach. HTS leverages automation, robotics, and miniaturized assays to test a compound against thousands of biological targets simultaneously. bmglabtech.comwikipedia.org This methodology can rapidly identify unexpected biological activities or "hits" that can serve as starting points for further drug development. news-medical.net
A comprehensive HTS campaign would involve screening the compound against large, diverse libraries of assays. lifechemicals.com These can be categorized into target-based and phenotype-based screens. Target-based assays measure the effect of the compound on a specific, isolated biological molecule, such as an enzyme or receptor. nih.gov Phenotypic screens, on the other hand, measure the effect of the compound on whole cells or even whole organisms, without a preconceived target, to identify modulation of complex biological pathways. nih.govresearchgate.net
The development of robust and sensitive assays is critical for a successful HTS campaign. A variety of detection methods, including fluorescence, luminescence, and absorbance, can be employed in microplate formats to enable rapid and automated data acquisition. bmglabtech.com Label-free technologies, such as those utilizing mass spectrometry, are also emerging as powerful tools that can reduce the incidence of false positives. acs.org
| Screening Approach | Description | Examples of Assays | Potential Discoveries |
| Target-Based Screening | Measures direct interaction with or modulation of a purified molecular target (e.g., enzyme, receptor). nih.gov | Kinase activity assays, receptor binding assays, enzyme inhibition assays. | Specific enzyme inhibitors, receptor agonists/antagonists. |
| Cell-Based Phenotypic Screening | Assesses the compound's effect on cellular processes or morphology. nih.gov | Cell viability/cytotoxicity assays, reporter gene assays, high-content imaging. | Anti-proliferative agents, pathway modulators, compounds affecting cell morphology. |
| Whole-Organism Screening | Uses small, transparent model organisms to observe effects in a complex in vivo system. nih.govnih.gov | Zebrafish embryo development assays, behavioral response assays. | Compounds affecting development, angiogenesis, or neurobehavioral pathways. |
Advanced In Vivo Models for Comprehensive this compound Characterization
While in vitro studies are essential for initial characterization, understanding the full biological impact of this compound requires evaluation in a whole-organism context. Advanced in vivo models are indispensable for studying the compound's pharmacokinetics, efficacy, and effects on complex physiological systems.
Genetically engineered mouse models (GEMMs) offer a sophisticated platform for these investigations. nih.gov Transgenic mice, which express a foreign or modified gene, or knockout mice, in which a specific gene has been inactivated, allow researchers to study the compound's effect in the context of specific human diseases or to identify the role of a particular gene in the compound's mechanism of action. nih.govoup.com For instance, humanized mouse models, where a mouse gene is replaced with its human counterpart, can provide more predictive data on metabolism and pharmacokinetics. nih.gov
In addition to murine models, the zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo small molecule screening. nih.gov Its rapid external development, optical transparency, and amenability to HTS make it ideal for observing the effects of a compound on organogenesis, toxicity, and various disease phenotypes in real-time. nih.govanimalab.euroyalsocietypublishing.org
| Model Organism | Type of Model | Key Advantages | Research Applications for this compound |
| Mouse (Mus musculus) | Standard Inbred Strains | Well-characterized genetics and physiology; extensive research tools available. | Basic pharmacokinetic and toxicity profiling. |
| Genetically Engineered (Transgenic, Knockout) taconic.com | Allows for modeling of specific human diseases; can validate drug targets. nih.gov | Testing efficacy in disease-specific contexts; elucidating mechanism of action. | |
| Humanized Models nih.gov | Express human genes (e.g., for drug metabolism), improving clinical predictability. | Studying human-specific metabolism and drug-drug interactions. | |
| Zebrafish (Danio rerio) | Wild-type Embryos/Larvae | Rapid development, optical transparency, suitability for HTS. animalab.eu | High-throughput toxicity screening, developmental effects, phenotypic screening for novel activities. nih.gov |
| Disease Models (Mutant, Transgenic) | Can model a wide range of human diseases (e.g., cancer, cardiovascular). researchgate.net | Rapid screening for compounds that reverse or modify disease phenotypes. |
Integration of Omics Data in this compound Research
To achieve a systems-level understanding of the biological effects of this compound, it is crucial to integrate data from multiple "omics" technologies. nygen.iopharmalex.com This approach provides a holistic view of the molecular changes induced by the compound across the genome, transcriptome, proteome, and metabolome. nashbio.commdpi.com
Transcriptomics, the study of all RNA molecules, can reveal how the compound alters gene expression patterns. nih.govpharma-planta.net This can provide clues about the cellular pathways being modulated. aimed-analytics.com Proteomics, the large-scale study of proteins, can identify changes in protein expression, post-translational modifications, and protein-protein interactions, offering insights into the compound's direct targets and downstream effects. nih.govmetwarebio.com Metabolomics focuses on profiling small molecule metabolites, providing a functional readout of the cellular metabolic state and how it is perturbed by the compound. worldwide.comresearchgate.netnih.govuconn.edunih.gov
Integrating these large datasets requires sophisticated bioinformatics tools and strategies. oup.com By correlating changes across different omics layers—for example, linking an observed change in a specific metabolite with altered expression of an enzyme-coding gene—researchers can construct detailed hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity. nygen.iomdpi.com
| Omics Technology | Level of Biological Information | Key Questions Addressed |
| Transcriptomics | Gene Expression (RNA) | Which genes and signaling pathways are up- or down-regulated by the compound? nih.gov |
| Proteomics | Protein Expression and Modification | Which protein levels change? Does the compound alter protein modifications (e.g., phosphorylation) or protein-protein interactions? metwarebio.compatsnap.com |
| Metabolomics | Small Molecule Metabolites | How does the compound alter the metabolic profile of a cell or organism? Which metabolic pathways are impacted? nih.govnih.gov |
| Multi-Omics Integration | Systems-Level View | What is the holistic impact of the compound? How do changes in gene expression correlate with changes in protein and metabolite levels to produce a biological effect? nashbio.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
